Product packaging for 3-Methyl-1,5-pentanediol(Cat. No.:CAS No. 4457-71-0)

3-Methyl-1,5-pentanediol

Cat. No.: B147205
CAS No.: 4457-71-0
M. Wt: 118.17 g/mol
InChI Key: SXFJDZNJHVPHPH-UHFFFAOYSA-N
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Description

3-Methyl-1,5-pentanediol (CAS 4457-71-0) is a versatile aliphatic diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol . This colorless, clear liquid has a boiling point of approximately 150 °C at 25 mmHg and a specific gravity of 0.97-0.974 g/mL at 20 °C . This compound serves as a valuable building block in polymer science. Recent research highlights its use in synthesizing biomass-derived alternating multiblock copolymers with poly(lactic acid), which are designed to exhibit improved marine biodegradability and enhanced mechanical properties . It is also a key monomer for producing polyesters like poly(this compound sebacate) . Beyond polymers, its humectant and solubilizing properties make it a functional ingredient in skincare and personal care formulations . The synthetic utility of this compound is well-documented. A classic preparation involves the hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran followed by catalytic hydrogenation using Raney nickel, yielding the diol in high purity . Modern, efficient preparation methods continue to be developed, as evidenced by recent patents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B147205 3-Methyl-1,5-pentanediol CAS No. 4457-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentane-1,5-diol
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InChI

InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3
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InChI Key

SXFJDZNJHVPHPH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID1063483
Record name 3-Methyl-1,5-pentanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid
Record name 1,5-Pentanediol, 3-methyl-
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CAS No.

4457-71-0
Record name 3-Methyl-1,5-pentanediol
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Record name 1,5-Dihydroxy-3-methylpentane
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Record name 3-Methyl-1,5-pentanediol
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Record name 1,5-Pentanediol, 3-methyl-
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Record name 3-methylpentane-1,5-diol
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Record name 1,5-DIHYDROXY-3-METHYLPENTANE
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Synthesis and Production Methodologies of 3mpd

Conventional Chemical Synthesis Routes for 3MPD

The production of 3MPD has been accomplished through the hydrogenation of several different chemical compounds. These include β-methylglutaraldehyde, ethyl β-methylglutarate, and ethyl β-methyl-α,γ-dicarbethoxyglutarate. orgsyn.orgorgsyn.org Another significant pathway involves the catalytic hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org A more modern approach utilizes the hydroformylation of 3-methyl-3-butene-1-ol (isoprenol) to form an intermediate which is then hydrogenated to yield 3MPD.

Hydrogenation of β-methylglutaraldehyde

One of the established methods for synthesizing 3-Methyl-1,5-pentanediol is through the hydrogenation of β-methylglutaraldehyde. orgsyn.orgorgsyn.org This process involves the chemical reduction of the aldehyde functional groups to hydroxyl groups. The β-methylglutaraldehyde itself can be prepared from 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.orgorgsyn.org

Hydrogenation of Ethyl β-Methylglutarate

The hydrogenation of ethyl β-methylglutarate is another documented route to produce this compound. orgsyn.orgorgsyn.org This ester is subjected to high-pressure hydrogenation, which reduces the two ester groups to primary alcohols, yielding the desired diol.

Hydrogenation of Ethyl β-Methyl-α,γ-Dicarbethoxyglutarate

A similar, albeit more complex, precursor for 3MPD synthesis is ethyl β-methyl-α,γ-dicarbethoxyglutarate. orgsyn.orgorgsyn.org This compound, which contains four ester groups, undergoes hydrogenation to convert all ester functionalities into hydroxyl groups, ultimately forming this compound.

Catalytic Hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran

A significant and well-documented method for producing this compound involves the catalytic hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org This process is typically carried out in the presence of water and an acid catalyst, which first hydrolyzes the starting material to an intermediate, followed by hydrogenation. orgsyn.org In one detailed procedure, the reaction is conducted using a substantial amount of water and concentrated hydrochloric acid, followed by neutralization with sodium bicarbonate. orgsyn.org The subsequent hydrogenation is performed under high hydrogen pressure and elevated temperature. orgsyn.org

ParameterValue
Starting Material3,4-dihydro-2-methoxy-4-methyl-2H-pyran
ReagentsWater, Concentrated Hydrochloric Acid, Sodium Bicarbonate
CatalystRaney nickel
Hydrogen PressureAt least 1625 p.s.i. orgsyn.org
Temperature125°C orgsyn.org
Reaction Time4 hours orgsyn.org
Yield81-83% orgsyn.org
Table 1: Reaction Conditions for the Hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to this compound. orgsyn.org

The choice of catalyst is critical in the hydrogenation process. Raney nickel is a commonly used catalyst for this transformation due to its high activity and stability. wikipedia.orgbyjus.com It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. wikipedia.org Commercially available Raney nickel has a large surface area, which contributes to its high catalytic activity. wikipedia.org In the synthesis of 3MPD from 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, Raney nickel is introduced into the reaction mixture before applying hydrogen pressure and heat. orgsyn.org

Copper-chromium oxide is another effective catalyst for hydrogenation reactions, including the synthesis of 3MPD. google.commdma.chsemanticscholar.org It is known for its ability to selectively hydrogenate various functional groups. sigmaaldrich.com The catalyst can be prepared by the decomposition of copper ammonium (B1175870) chromate. mdma.ch In the context of 3MPD synthesis, copper-chromium oxide can be used as an alternative to Raney nickel for the hydrogenation of precursors like 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org

Hydroformylation of 3-methyl-3-butene-1-ol (Isoprenol, IPEA) to 2-hydroxy-4-methyltetrahydropyran (B101429) (MHP) followed by hydrogenation

A more contemporary route to 3MPD starts with the hydroformylation of 3-methyl-3-butene-1-ol, also known as isoprenol (IPEA). This reaction involves treating IPEA with carbon monoxide and hydrogen in the presence of a rhodium catalyst to produce the cyclic intermediate, 2-hydroxy-4-methyltetrahydropyran (MHP). google.com Early methods employed rhodium carbonyl complexes under high pressure.

This MHP intermediate is then hydrogenated to yield this compound. google.comwipo.int The hydrogenation of MHP can be carried out using various known hydrogenation catalysts. google.com To improve the purity of the final product and suppress the formation of by-products, the hydrogenation can be performed in the presence of a basic compound. google.comwipo.int

StepReactantsCatalystProduct
1. Hydroformylation3-methyl-3-butene-1-ol (IPEA), Carbon Monoxide, HydrogenRhodium compound (e.g., Rh₄(CO)₁₂) google.com2-hydroxy-4-methyltetrahydropyran (MHP)
2. Hydrogenation2-hydroxy-4-methyltetrahydropyran (MHP), HydrogenHydrogenation catalyst (e.g., Raney nickel) google.comThis compound (3MPD)
Table 2: Two-Step Synthesis of this compound from Isoprenol.

Advanced and Green Chemistry Approaches to 3MPD Synthesis

A significant advancement in green chemistry is the production of 3MPD from renewable biomass. This approach utilizes biological processes to convert biomass-derived sugars into key intermediates, which are then chemically transformed into 3MPD. This integrated bio-thermochemical process represents a sustainable alternative to fossil fuel-based production. acs.orgnih.gov The feasibility of creating biological pathways to 3MPD is an active area of research, with one proposed route involving the hydroxylation of 3-methylpentanol by enzymes like AlkBGT from P. putida. mit.edu

Central to the bio-based production of 3MPD is the fermentation of sugars, derived from sources like glucose or lignocellulosic biomass, into mevalonate (B85504) (MVA) or its lactone form, mevalonolactone (B1676541) (MVL). acs.orgoecd.org The mevalonate pathway is an essential metabolic route that produces precursors for a vast number of biomolecules. researchgate.net Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be metabolically engineered to efficiently produce mevalonate from acetate (B1210297) or other carbon sources. oecd.orgresearchgate.net

Projects like BioCatPolymers and NEXT-STEP are focused on optimizing this entire value chain, from the pretreatment of biomass to the fermentation and subsequent separation of MVL. nih.govrsc.org The goal of these initiatives is to create a cost-effective and sustainable cascade process. nih.gov For instance, the BioCatPolymers project aims to reduce the production cost of bio-based 3MPD by as much as 70% by optimizing cell factories and downstream processing. acs.orgnih.gov

Biocatalysis offers a powerful tool for highly selective and environmentally benign chemical transformations. In the context of 3MPD and its precursors, enzymes are used to perform specific reactions with high stereoselectivity.

A key example is the enantioselective lactonization of this compound itself. The enzyme horse liver alcohol dehydrogenase (HLADH) is a notable biocatalyst for the stereoselective oxidation of diols. mdpi.com It can catalyze the direct oxidative lactonization of this compound to produce (S)-3-methyl-δ-valerolactone, a valuable chiral building block for complex natural products. mdpi.comresearchgate.net This reaction can be performed in aqueous buffer systems, and research has explored the use of Natural Deep Eutectic Solvents (NADES) as green media to potentially enhance enzyme stability and performance. mdpi.comsciforum.net

Another chemo-enzymatic approach involves the use of enoate reductases. Optically enriched (+)-β-methyl-δ-valerolactone and its enantiomer have been successfully synthesized from anhydromevalonolactone, a derivative of bio-derived mevalonate. nsf.govacs.org By selecting different enoate reductases, such as a mutant YqjM or OYE2, it is possible to control the stereochemical outcome, achieving high enantiomeric excess (up to 96% ee) and conversions. nsf.govacs.org

The table below summarizes the performance of different biocatalysts in producing chiral lactones related to 3MPD synthesis.

BiocatalystSubstrateProductEnantiomeric Excess (ee)Conversion
HLADHThis compound(S)-3-methyl-δ-valerolactoneEnantiomerically pureFull conversion in 2h (in TRIS-HCl buffer)
YqjM (mutant enoate reductase)Anhydromevalonolactone(+)-β-methyl-δ-valerolactone76%69%
OYE2 (enoate reductase)Anhydromevalonolactone(−)-β-methyl-δ-valerolactone96%92%

This table is generated based on data from research articles. mdpi.comnsf.govacs.org

The development of novel catalysts is crucial for improving the efficiency, selectivity, and yield of 3MPD synthesis. Research is focused on creating catalysts that can operate under milder conditions and minimize the formation of unwanted by-products during the chemical conversion steps, such as the hydrogenation of intermediates like MVL or 2-hydroxy-4-methyltetrahydropyran (MHP).

While iridium catalysts are extensively studied for various transformations, including the synthesis of aza-heterocycles, their direct application in this specific context for 3MPD synthesis is not prominently documented. mit.edunih.gov However, iridium-based catalysts are highly relevant and have shown significant promise in reactions pertinent to diol synthesis. For instance, iridium catalysts have been developed for the highly efficient asymmetric hydrogenation of racemic α-substituted lactones, via a process called dynamic kinetic resolution, to yield chiral diols with high enantioselectivity (up to 95% ee). rsc.org This demonstrates the potential of iridium catalysts for producing specialty chiral diols. Furthermore, iridium-catalyzed regioselective silylation of C–H bonds has been reported as a strategy to synthesize 1,3-diols from alcohols. acs.org Iridium catalysts are also known for their effectiveness in the Oppenauer-type oxidation of various alcohols and diols. researchgate.net

In both traditional and bio-based routes to 3MPD, the final hydrogenation step of precursors like 2-hydroxy-4-methyltetrahydropyran (MHP) can generate undesirable by-products. google.com Key by-products include 3-methyl-4-penten-1-ol (B3383949) acetate (MPAE) and β-methyl-δ-valerolactone (MVL). google.com The presence of these impurities, particularly MPAE, is problematic as its boiling point is very close to that of 3MPD, making separation by industrial distillation difficult. google.com

Several strategies have been developed to suppress the formation of these by-products and enhance the final purity of 3MPD.

Catalyst Modification: One approach involves using Raney nickel catalysts modified with other metals, such as molybdenum. This modification has been shown to reduce the generation of MPAE and MVL. google.com

Addition of Basic Compounds: A significant breakthrough involves carrying out the hydrogenation of MHP in the presence of a basic compound. google.comwipo.int This method effectively suppresses the formation of by-products even when using conventional, unmodified hydrogenation catalysts like Raney nickel or Raney cobalt. google.com This allows for the production of high-purity 3MPD (≥98%) with a low by-product content (<1% MPAE). google.com

Process Control: In a novel synthetic route starting from isobutene and formaldehyde, precise control over reaction conditions is used to achieve high selectivity. google.com The subsequent hydrogenation of the intermediate mixture (3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol) using a Raney nickel or palladium catalyst achieves high conversion rates (>98%) and selectivity towards 3MPD (>99%). google.com

The following table details the results from a patented method for reducing by-products by adding a basic compound during the hydrogenation of MHP.

CatalystBasic Compound AddedMHP Conversion (%)3MPD Selectivity (%)MVL By-product (%)MPAE By-product (%)
Raney NickelNone (Control)10090.98.80.3
Raney NickelSodium Hydroxide10099.80.10.1
Raney CobaltNone (Control)10095.84.10.1
Raney CobaltSodium Hydroxide10099.80.10.1

This table is generated based on data from patent literature. google.com

Post-reaction, purification is typically achieved through filtration to remove the solid catalyst, followed by vacuum distillation to isolate the high-purity 3MPD.

Strategies for By-product Reduction and Purity Enhancement in 3MPD Synthesis

Suppression of MPAE and MVL Formation

A significant advancement in suppressing the generation of these byproducts involves conducting the hydrogenation reaction in the presence of a basic compound. google.comwipo.int This method allows for the use of conventional hydrogenation catalysts, such as Raney nickel or cobalt, while effectively minimizing side reactions. By adding a basic substance like sodium hydroxide, the pH of the reaction solution is elevated, which helps to stabilize the catalyst and prevent unwanted reactions like aldol (B89426) condensation. This approach leads to the production of high-purity 3MPD with byproduct content of less than 1%.

Table 1: Effect of Basic Compounds on Byproduct Formation in 3MPD Synthesis

Catalyst System Reaction Condition Key Finding Purity of 3MPD
Hydrogenation catalyst (e.g., Raney nickel) Presence of a basic compound (e.g., NaOH) Suppresses formation of MPAE and MVL ≥98%
Unmodified Raney nickel or cobalt Acidic conditions Ineffective in suppressing byproducts Lower

This table illustrates the impact of adding a basic compound to the hydrogenation reaction to improve the purity of 3MPD.

Process Optimization and Scale-up Considerations in 3MPD Manufacturing

The transition from laboratory-scale synthesis to large-scale industrial manufacturing of 3MPD requires careful consideration of process optimization and engineering aspects to ensure efficiency, cost-effectiveness, and consistent product quality.

Engineering Aspects of 3MPD Production

The industrial production of 3MPD typically involves several key pieces of equipment and engineering principles. The hydrogenation step is often carried out in a stainless-steel rocking hydrogenation autoclave, a type of reactor designed to handle high-pressure hydrogen gas and ensure thorough mixing of the reactants and catalyst. orgsyn.org

Following the reaction, the catalyst is separated from the crude product mixture through filtration. The final purification of 3MPD is achieved via vacuum distillation, which separates the high-boiling point 3MPD from any remaining solvents and lower-boiling point impurities. orgsyn.org The efficiency of these distillation columns is crucial for obtaining high-purity 3MPD. Continuous process setups, as opposed to batch processes, can also be employed to improve throughput and consistency in a large-scale manufacturing environment.

Economic Viability and Cost Reduction Strategies for Bio-based 3MPD

The production of 3MPD from renewable, bio-based sources is an area of growing interest, aiming to provide a more sustainable alternative to petroleum-based production. biocatpolymers.eubbeu.org The economic viability of bio-based 3MPD is a key challenge, as it must compete with established and often highly optimized petrochemical processes. osti.gov

Several strategies are being explored to reduce the cost of bio-based 3MPD. Projects like BioCatPolymers aim to develop cost-effective and efficient methods for converting residual biomass into 3MPD, with a target of a 70% cost reduction compared to average market prices. biocatpolymers.eu This involves optimizing the entire value chain, from the pre-treatment of biomass and fermentation to the catalytic conversion and purification of the final product. biocatpolymers.eu

General manufacturing cost-reduction strategies that can be applied to 3MPD production include:

Lean Manufacturing: Eliminating waste in terms of time, materials, and energy. vdlsteelweld.comcoromant.com

Automation: Using robotic systems for repetitive tasks to improve precision and reduce labor costs. vdlsteelweld.com

Energy Optimization: Implementing energy-efficient technologies and processes to lower utility expenses. vdlsteelweld.comvksapp.com

Supplier Consolidation: Building strong relationships with key suppliers to negotiate better pricing and terms. scmdojo.com

The development of bio-based production routes for platform chemicals like mevalonolactone, a precursor to 3MPD, is a critical step in enhancing the economic feasibility of sustainable 3MPD manufacturing. bbeu.orglookchem.com

Table 2: Target Cost Reduction for Bio-based Monomers

Monomer Targeted Cost Reduction Project
Bio-isoprene 50% BioCatPolymers biocatpolymers.eu
3MPD 70% BioCatPolymers biocatpolymers.eu

This table shows the ambitious cost reduction targets set by research projects for producing key monomers from bio-based sources.

Chemical Reactivity and Derivatization of 3mpd

Reaction Mechanisms of 3MPD's Hydroxyl Functional Groups

The hydroxyl groups of 3MPD can undergo several types of reactions, making it a valuable building block in organic synthesis.

Oxidation Reactions of 3MPD

The primary alcohol groups of 3-Methyl-1,5-pentanediol can be oxidized to form corresponding carbonyl compounds. Depending on the oxidizing agent and reaction conditions, this can yield aldehydes or carboxylic acids. For instance, the controlled oxidation of 3MPD can lead to the formation of 3-methyl-1,5-pentanedial or further to 3-methylpentanedioic acid. These reactions are fundamental in creating new molecules from the 3MPD backbone.

Reduction Reactions of 3MPD

While the hydroxyl groups of a diol like 3MPD are already in a reduced state, the term "reduction" in this context can refer to the hydrogenation of precursors to form 3MPD itself. For example, 3MPD can be synthesized via the hydrogenation of β-methylglutaraldehyde. orgsyn.org One patented method describes the production of high-purity 3MPD by hydrogenating 2-hydroxy-4-methyltetrahydropyran (B101429) in the presence of a hydrogenation catalyst and a basic compound to suppress by-product formation. google.com Another method involves the hydrogenation of a mixture of 3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol. google.com

Substitution Reactions of 3MPD

The hydroxyl groups of 3MPD can be replaced by other functional groups through substitution reactions. A notable example is the conversion of 3MPD to its corresponding α,ω-dibromide by treatment with aqueous hydrobromic acid (HBr). sigmaaldrich.comsigmaaldrich.com This reaction provides a pathway to bifunctional molecules that can be used in further chemical syntheses.

Polymerization Reactions Involving 3MPD

The difunctional nature of 3MPD makes it a valuable monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes. google.com Its branched structure, owing to the methyl group, disrupts polymer crystallinity, which can enhance flexibility and solubility in the resulting polymers. kuraray.eu

Synthesis of Polyesters using 3MPD

3MPD is used as a diol monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyesters often exhibit amorphous characteristics and improved low-temperature flexibility. kuraray.eu For example, the reaction of 3MPD with adipic acid yields poly(this compound adipate). chemicalbook.com These polyesters can be tailored to have a range of molecular weights and thermo-mechanical properties, making them suitable for various applications. acs.orgnsf.gov

The synthesis of high molecular weight polyesters often involves a two-step melt polycondensation process. acs.orgrsc.org The properties of the resulting polyester (B1180765) are influenced by the structure of both the diol and the diacid comonomer. acs.org

Polycondensation with Unsaturated Cyclic Anhydrides

This compound can undergo polycondensation with unsaturated cyclic anhydrides, such as maleic anhydride, to produce unsaturated polyesters. sigmaaldrich.com This reaction can be catalyzed by substances like bis(nonafluorobutanesulfonyl)imide. sigmaaldrich.com The resulting unsaturated polyester resins contain carbon-carbon double bonds within their backbone, which can be later crosslinked, often with a vinyl monomer like styrene, to form a thermoset material. sigmaaldrich.comgoogle.com The incorporation of 3MPD into these resins can influence properties such as reactivity and the physical characteristics of the final cured product. google.com

Enhanced Thermal Stability and Mechanical Properties of 3MPD-based Polyesters

The incorporation of this compound (3MPD) into polyester formulations can influence the thermal stability and mechanical properties of the resulting polymers. While the branched structure of 3MPD can disrupt chain packing, potentially leading to lower tensile strength and modulus in some polyurethane systems, its impact on polyesters can be tailored by the choice of co-monomers. gantrade.com For instance, high molecular weight aliphatic polyesters synthesized from bio-based 1,5-pentanediol (B104693) and various aliphatic diacids have demonstrated good thermal stability and mechanical properties. acs.org Specifically, poly(1,5-pentylene azelate), poly(1,5-pentylene sebacate), and poly(1,5-pentylene dodecanedioate) exhibit melting temperatures between 50–62 °C and show tensile properties comparable or superior to polyethylene (B3416737) and poly(butylene adipate-co-terephthalate) (PBAT). acs.org

The thermal stability of polyesters is a critical attribute for their application. Research has shown that with the exception of poly(1,5-pentylene adipate), most polyesters based on 1,5-pentanediol have good thermal stability. acs.org The chain length of the dicarboxylate used in the polymerization also plays a role, with crystallizability and melting temperature generally increasing with longer chain lengths. acs.org

Table 1: Thermal and Mechanical Properties of Polyesters Derived from 1,5-Pentanediol and Various Diacids

Diacid Melting Temperature (Tm) Tensile Properties Thermal Stability
Adipic Acid Lower thermal stability compared to others acs.org - Less stable acs.org
Azelaic Acid 50-62 °C acs.org Comparable or superior to polyethylene and PBAT acs.org Good acs.org
Sebacic Acid 50-62 °C acs.org Comparable or superior to polyethylene and PBAT acs.org Good acs.org
Dodecanedioic Acid 50-62 °C acs.org Comparable or superior to polyethylene and PBAT acs.org Good acs.org

This table summarizes data on the thermal and mechanical properties of polyesters synthesized from 1,5-pentanediol and different diacids.

Bio-based Polyester Polyols from 3MPD

There is a growing interest in producing polymers from renewable resources. Bio-based 1,5-pentanediol has emerged as a sustainable alternative to petroleum-derived diols for synthesizing polyester polyols. acs.org These bio-based polyester polyols can be used in the formulation of coatings and adhesives. acs.org Research has demonstrated that coatings formulated with bio-based 1,5-pentanediol exhibit performance characteristics, such as hardness, flexibility, adhesion, and solvent resistance, that are similar to those based on petroleum-derived 1,6-hexanediol (B165255). acs.org

The BioCatPolymers project, for example, is focused on the cost-effective and sustainable production of this compound (3MPD) from low-value residual biomass. biocatpolymers.eu This initiative aims to utilize the produced 3MPD for manufacturing high-performance polyurethanes, highlighting the potential of bio-based monomers in existing polymer production infrastructures. biocatpolymers.eu The project's goal is to significantly reduce the production cost of bio-based 3MPD, making it a competitive alternative to fossil-based counterparts. biocatpolymers.eu

Synthesis of Polyurethanes using 3MPD

This compound (3MPD) is a valuable component in the synthesis of polyurethanes, where it can be used as a chain extender or as a constituent of polyester or polycarbonate polyols. ulprospector.comkuraray.eu Its unique molecular structure, with a methyl branch in the center, imparts desirable properties to polyurethane resins, including softness, flexibility, and high transparency. kuraray.euisoprene-chemicals.comkuraray.com

In polyurethane formulations, 3MPD can act as a chain extender, a low molecular weight diol that reacts with isocyanates to form hard segments within the polymer structure. ulprospector.comkuraray.eu The use of pentanediol (B8720305) as a chain extender in methylene (B1212753) diphenyl diisocyanate (MDI) based polyurethane foams has been studied. ippi.ac.ir While it may not significantly alter the compressive strength, the addition of pentanediol has been shown to increase the elastic modulus and plateau modulus of the foam. ippi.ac.ir Furthermore, tensile properties such as strength, fracture strain, and toughness can be significantly improved with the addition of pentanediol. ippi.ac.ir

The choice of chain extender plays a crucial role in determining the final properties of polyurethane elastomers. researchgate.net While 1,4-butanediol (B3395766) is a common chain extender in polyether or polyester-based polyurethanes, its compatibility with hydroxyl-terminated polybutadiene (B167195) (HTPB) resins is poor. researchgate.net This highlights the importance of selecting appropriate chain extenders for specific polyurethane systems.

The incorporation of this compound (3MPD) into polyurethane formulations has a notable impact on the polymer's physical properties. kuraray.eu The branched structure of 3MPD disrupts the regular packing of polymer chains, which leads to increased flexibility and softness in the resulting polyurethane. kuraray.euisoprene-chemicals.com This amorphous nature also contributes to the high transparency of 3MPD-based polyurethanes. kuraray.euisoprene-chemicals.com

Furthermore, polyurethanes derived from 3MPD-based polyester polyols exhibit good hydrolysis resistance. kuraray.euisoprene-chemicals.com This enhanced resistance to water-induced degradation makes these materials suitable for applications where durability in humid environments is crucial. kuraray.eu A study on waterborne polyurethanes (WPU) synthesized using polyols containing 3MPD showed that these WPUs had higher elongation and better transparency compared to those without 3MPD. koreascience.kr

Table 2: Effect of 3MPD on Polyurethane Properties

Property Impact of 3MPD Incorporation
Flexibility Increased kuraray.euisoprene-chemicals.com
Softness Increased kuraray.eu
Hydrolysis Resistance Good kuraray.euisoprene-chemicals.com
Transparency High/Improved kuraray.euisoprene-chemicals.comkoreascience.kr
Elongation (in WPUs) Higher koreascience.kr
100% Modulus (in WPUs) Lower koreascience.kr
Tensile Strength (in WPUs) Lower koreascience.kr

This table summarizes the influence of this compound (3MPD) on various properties of polyurethane materials.

The branched structure of this compound (3MPD), with its central methyl group, is a key factor in the formation of non-crystalline or amorphous polymers. kuraray.eu This branching disrupts the ability of the polymer chains to pack in a highly ordered, crystalline fashion. kuraray.eugantrade.com As a result, polyurethanes and other polymers synthesized with 3MPD tend to have low crystallinity. kuraray.eu

This amorphous nature is directly responsible for several of the desirable properties of 3MPD-based polymers, including their characteristic softness and high transparency. kuraray.euisoprene-chemicals.com The lack of a crystalline structure also contributes to the liquid state of 3MPD at room temperature, which simplifies handling and processing during polymer manufacturing. kuraray.eu

Production of Polycarbonate Polyols using 3MPD

This compound (3MPD) is utilized as a raw material for the production of polycarbonate polyols. ulprospector.comkuraray.eugoogle.com These polyols, in turn, serve as important components in the synthesis of polyurethanes. google.com The production of polycarbonate polyols generally involves the reaction of a diol component, such as 3MPD, with an organic carbonate like dimethyl carbonate. google.com

The inclusion of 3MPD in polycarbonate polyol synthesis contributes to the final properties of the resulting polyurethanes. kuraray.eu A study comparing waterborne polyurethanes (WPUs) synthesized from different polyols found that WPUs made with 3MPD-containing polycarbonate polyols exhibited lower modulus and tensile strength but higher elongation compared to their counterparts made with linear diols. koreascience.kr The transparency of the WPU films was also slightly improved with the use of 3MPD. koreascience.kr

Alternating Multiblock Copolymers Incorporating 3MPD

This compound (3MPD) serves as a valuable monomer in the synthesis of advanced copolymers. Its branched structure introduces unique properties into the polymer backbone, influencing characteristics such as crystallinity and biodegradability.

Poly(this compound sebacate) (PMPDSe) is a polyester synthesized from 3MPD and sebacic acid. The synthesis is typically achieved through a two-step melt polycondensation reaction. In the initial esterification stage, the monomers are heated under a nitrogen atmosphere to form low-molecular-weight oligomers. This is followed by a polycondensation step where the pressure is reduced and the temperature is increased to facilitate the removal of water and drive the reaction toward the formation of a high-molecular-weight polymer. Catalysts such as titanium tetrabutoxide (TBT) are often employed to accelerate the process. The presence of the methyl side group in the 3MPD unit disrupts the regularity of the polymer chain, resulting in a material with lower crystallinity compared to polyesters derived from linear diols like 1,5-pentanediol.

To enhance the biodegradability of polylactic acid (PLA), a widely used but slow-degrading bioplastic, alternating multiblock copolymers of PLA and PMPDSe (PLA-alt-PMPDSe) have been developed. These copolymers are synthesized by the ring-opening polymerization of lactide in the presence of PMPDSe prepolymers. The resulting block copolymer structure, with alternating hard (PLA) and soft (PMPDSe) segments, is designed to improve flexibility and susceptibility to microbial attack.

Research indicates that the incorporation of flexible aliphatic polyester segments like PMPDSe can significantly accelerate the degradation of PLA, particularly in marine environments. While pure PLA degrades very slowly in seawater, studies on similar aliphatic-aromatic copolyesters suggest that the introduction of more easily hydrolyzable ester linkages can promote faster breakdown. The degradation process is often initiated by the hydrolysis of the amorphous soft segments, which increases the surface area and allows microorganisms to more readily access and metabolize the polymer chains. While specific data on PLA-alt-PMPDSe in marine settings is emerging, the principle is supported by studies on related materials like polybutylene succinate (B1194679) (PBS), which show faster degradation rates than PLA in marine environments. researchgate.net

Formation of 3MPD Derivatives

The two hydroxyl groups of this compound are reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with tailored properties for different applications.

This compound can be converted to its corresponding α,ω-dibromide, 1,5-dibromo-3-methylpentane (B1583193). epa.gov This transformation is typically achieved by treating the diol with a strong brominating agent, such as concentrated hydrobromic acid (HBr). sigmaaldrich.comsigmaaldrich.com The reaction involves the nucleophilic substitution of the hydroxyl groups by bromide ions, usually under heating. To drive the reaction to completion, a Dean-Stark apparatus may be used to remove the water formed during the reaction. chemicalbook.com The resulting 1,5-dibromo-3-methylpentane is a useful intermediate in organic synthesis, serving as a precursor for the introduction of the 3-methylpentane-1,5-diyl moiety into other molecules.

Table 1: Synthesis of α,ω-Dibromides from Diols

Reactant Diol Reagents Conditions Product Yield
1,5-Pentanediol 48% aq HBr, Octane 145-150 °C, Dean-Stark trap 1,5-Dibromopentane 80-82%

This table presents a general procedure for dibromide synthesis from a similar diol, as detailed information for 3MPD is limited in the provided search results. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

This compound diacrylate is a monomer used in the formulation of polymers, particularly for radiation-curable coatings and inks. It is synthesized by the esterification of this compound with acrylic acid or its derivatives, such as acryloyl chloride. The reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the acrylate (B77674) groups. The resulting diacrylate monomer possesses two terminal double bonds, which can undergo rapid polymerization upon exposure to ultraviolet (UV) light or an electron beam. lgcstandards.com This cross-linking ability makes it a valuable component for creating durable, high-performance polymer networks.

Table 2: Properties of this compound Diacrylate

Property Value
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Appearance Colorless oily liquid
Boiling Point 89-93 °C at 0.4 Torr

| Density | ~1.009 g/cm³ |

Data sourced from BOC Sciences and Toronto Research Chemicals. lgcstandards.com

This compound is a key starting material for the synthesis of enantioenriched saturated aza-heterocycles, such as piperidines. researchgate.net This process often involves an iridium-catalyzed reaction between 3MPD and various amines. sigmaaldrich.comsigmaaldrich.com The reaction proceeds through a "borrowing hydrogen" mechanism, where the diol is temporarily oxidized to an intermediate dialdehyde, which then reacts with the amine. Subsequent intramolecular cyclization and reduction, catalyzed by the same iridium complex, yield the heterocyclic product. By using chiral ligands on the iridium catalyst, this method can be directed to produce specific enantiomers of the aza-heterocycle, which are important building blocks in medicinal chemistry and alkaloid synthesis.

Dehydration of 3MPD to Unsaturated Alcohols

The dehydration of this compound (3MPD) represents a key transformation for the production of valuable unsaturated alcohols. This process involves the elimination of a water molecule from the 3MPD structure, leading to the formation of a carbon-carbon double bond. The reaction is typically carried out in the presence of a catalyst, and the specific conditions and catalyst choice can influence the reaction mechanism and the selectivity towards different isomeric products.

Catalytic Dehydration Mechanisms and Selectivity

The catalytic dehydration of alcohols, such as 3MPD, generally proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, largely dependent on the structure of the alcohol and the reaction conditions. libretexts.orglibretexts.orgyoutube.com Given that 3MPD is a primary alcohol, its dehydration is expected to follow specific mechanistic pathways.

In the presence of a strong acid catalyst, the hydroxyl group is protonated to form a good leaving group (water). libretexts.orglibretexts.orgyoutube.comyoutube.com For primary alcohols, the subsequent elimination to form an alkene can occur via an E2 mechanism, where a base removes a proton from the adjacent carbon in a concerted step with the departure of the leaving group. libretexts.orglibretexts.orgchemguide.co.uk This pathway avoids the formation of a highly unstable primary carbocation. masterorganicchemistry.com

Alternatively, particularly with solid acid catalysts at higher temperatures, an E1 mechanism may become more prevalent. libretexts.orglibretexts.org In this case, the loss of the water molecule leads to the formation of a carbocation intermediate. For 3MPD, the initial formation of a primary carbocation would be energetically unfavorable. However, a subsequent hydride shift could lead to a more stable secondary or tertiary carbocation, which would then lose a proton to form the alkene. masterorganicchemistry.com

The selectivity of the dehydration of 3MPD is influenced by both electronic and steric factors. The position of the methyl group on the carbon chain plays a crucial role in determining the product distribution. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. libretexts.org However, steric hindrance can favor the formation of the less substituted (Hofmann) product. libretexts.orglibretexts.org

The potential unsaturated alcohol products from the dehydration of one of the hydroxyl groups of 3MPD include:

3-methyl-4-penten-1-ol (B3383949)

(E/Z)-3-methyl-3-penten-1-ol

The formation of these products would depend on which adjacent proton is removed. The relative yields of these isomers will be dictated by the catalyst system and reaction conditions employed.

Comparison with 1,5-Pentanediol Dehydration

The dehydration of 1,5-pentanediol, the linear analogue of 3MPD, provides a useful basis for comparison. The presence of the methyl group at the 3-position in 3MPD introduces significant differences in reactivity and product selectivity.

In the dehydration of 1,5-pentanediol over rare earth oxide catalysts, such as CeO2, Yb2O3, and Lu2O3, the primary product is 4-penten-1-ol. researchgate.net The selectivity towards this product can be high, with some catalysts showing selectivities greater than 74 mol%. researchgate.net The reaction is typically carried out at temperatures between 325 and 450 °C. researchgate.net The formation of cyclic ethers, such as tetrahydropyran, is a common side reaction. researchgate.net

In contrast, the dehydration of 3MPD is expected to be more complex due to the branched structure. The methyl group can influence the reaction in several ways:

Electronic Effect: The electron-donating nature of the methyl group can stabilize any potential carbocation intermediate that might form, potentially favoring an E1-like mechanism under certain conditions.

Steric Hindrance: The bulk of the methyl group can influence the approach of the catalyst and the removal of adjacent protons, thereby affecting the regioselectivity of the elimination. This could lead to a different ratio of isomeric unsaturated alcohols compared to the dehydration of 1,5-pentanediol.

Below is a table summarizing the expected differences in the dehydration products of 1,5-pentanediol and this compound.

Feature1,5-Pentanediol DehydrationThis compound Dehydration (Predicted)
Primary Unsaturated Alcohol Product 4-Penten-1-ol3-Methyl-4-penten-1-ol, (E/Z)-3-Methyl-3-penten-1-ol
Major Isomer (Typical) 4-Penten-1-ol researchgate.netPotentially a mixture, with the thermodynamically more stable (more substituted) isomer being significant.
Key Influencing Factor Catalyst type and temperature.Catalyst type, temperature, steric and electronic effects of the methyl group.
Common Byproducts Tetrahydropyran researchgate.netCyclic ethers, potentially with a methyl substituent.

Advanced Applications and Research Domains

Applications in Polymer Science and Engineering

3-Methyl-1,5-pentanediol is a crucial building block in the synthesis of a variety of polymers, most notably polyesters and polyurethanes. Its incorporation into polymer chains influences their physical and mechanical properties, offering advantages over polymers synthesized with linear diols. The branched structure of MPD disrupts polymer crystallinity, which can lead to improved flexibility and solubility.

In the realm of high-performance coatings, this compound is utilized as a raw material for polyester (B1180765) and polycarbonate polyols, which are then used to produce polyurethane coatings. kuraray.eu The inclusion of MPD in the polymer backbone contributes to several key performance enhancements. Polyurethanes derived from MPD-based polyols exhibit good flexibility, as well as notable weather and water resistance. kuraray.eu The amorphous nature of MPD-based polymers also results in high transparency, making them suitable for clear coat applications. isoprene-chemicals.com

The use of MPD in the synthesis of polyols for coatings also offers processing advantages. For instance, polyester polyols based on MPD, such as Kuraray Polyol™ P-2010, are low in viscosity and non-crystalline, which facilitates the formulation of two-component polyurethane systems with low volatile organic compound (VOC) content. ulprospector.com Furthermore, polycarbonate polyols synthesized with MPD, like Kuraray Polyol™ C-2090, provide excellent resistance to water, acid, alkali, and UV degradation, along with good adhesion and heat resistance. specialchem.com

A derivative of MPD, this compound diacrylate (MPDDA), serves as a low-viscosity and low-odor diluent in UV and EB radiation-curable varnishes and coatings, including inks and inkjet applications.

This compound is a component in the formulation of adhesives and sealants, primarily through its use in polyester polyols, polycarbonate polyols, and as a chain extender in polyurethane resins. ulprospector.com The incorporation of MPD can lead to adhesives with good adhesion and high elongation. ulprospector.com Polyester polyols based on MPD, such as Kuraray Polyol P-2010, are specifically noted for their suitability in adhesive applications. specialchem.com

The properties imparted by MPD, such as flexibility and water resistance, are highly beneficial for creating durable and reliable adhesive and sealant formulations. kuraray.eu

The synthesis of elastomers, particularly thermoplastic polyurethanes (TPUs), represents a significant application for this compound. The branched structure of MPD is key to developing soft TPUs without the need for plasticizers. rubberworld.comulprospector.com When used in the soft segment of a TPU, MPD-based polyols disrupt the crystallinity that would otherwise lead to a more rigid material. isoprene-chemicals.com

Research has shown that waterborne polyurethanes (WPUs) synthesized with MPD-containing polyols exhibit higher elongation compared to those made with linear diols, although they may have lower tensile strength and 100% modulus. koreascience.kr This trade-off allows for the fine-tuning of elastomeric properties to suit specific applications. For example, a study on plasticizer-free soft TPUs using a bio-based polyol derived from MPD and sebacic acid highlights the unique properties achievable with this diol. rubberworld.com

The following table presents a comparison of mechanical properties for waterborne polyurethanes (WPUs) synthesized with and without this compound (MPD).

PropertyWPU with MPDWPU without MPD
100% Modulus LowerHigher
Tensile Strength LowerHigher
Elongation HigherLower
Transparency HigherLower

Data sourced from a comparative study on waterborne polyurethanes. koreascience.kr

This compound is a key raw material for various resins, including polyester and polyurethane resins. google.com Its ability to create amorphous polymers with low crystallinity makes it a valuable component for producing flexible and durable resins. kuraray.eu

MPD is also used as a plasticizer. ulprospector.com Plasticizers are additives that increase the flexibility and durability of a material. While often used in its polyol form to impart flexibility to polyurethanes, MPD itself can function as a plasticizer.

A notable application of this compound is in the production of polyurethane resins for artificial leather. The use of MPD-based polycarbonate diols in these formulations leads to artificial leather with superior softness, low-temperature flexibility, and good adhesion.

Patents describe the use of copolycarbonate diols of this compound and 1,6-hexanediol (B165255) for this purpose. For instance, Kuraray Polyol™ C-2090, a polycarbonate polyol with a 9:1 ratio of MPD to 1,6-hexanediol, is designed for applications including high-end leather coatings. kuraray.com.cnulprospector.com Research on polyurethane for wet-type artificial leather has shown that the inclusion of MPD in the polyol component results in a product with excellent softness and durability.

Beyond artificial leather, the applications of this compound in the broader textile industry are primarily linked to its role in polyurethane and polyester resins used for coatings and finishes. While direct application as a textile finishing agent is not its primary use, the polymers derived from it can be applied to textiles to impart specific properties. For example, polyurethane coatings based on MPD can provide textiles with enhanced flexibility, water resistance, and a soft feel. The use of formaldehyde-free cross-linking agents is a significant area of research in textile finishing to impart properties like wrinkle resistance, and while MPD is not a direct replacement, the development of advanced polymer systems is crucial. researchgate.net

Role in Organic Synthesis as a Building Block

This compound serves as a versatile building block in organic synthesis, participating in a variety of chemical transformations to create more complex molecules. Its bifunctional nature, possessing two hydroxyl groups, allows it to be a key reactant in the synthesis of several classes of compounds. sigmaaldrich.comsigmaaldrich.com

One notable application is in the preparation of lactones. Using hydrotalcite-supported gold nanoparticle catalysts and molecular oxygen as an oxidant, this compound can be converted to the corresponding lactone under mild conditions. sfdchem.com It is also a precursor for producing α,ω-dibromides through treatment with aqueous hydrobromic acid. sigmaaldrich.comsigmaaldrich.com Furthermore, this diol is utilized in the synthesis of polyesters that feature carbon-carbon double bonds via polycondensation reactions with unsaturated cyclic anhydrides, catalyzed by bis(nonafluorobutanesulfonyl)imide. sigmaaldrich.comsigmaaldrich.com In another synthetic route, it reacts with various amines in the presence of an iridium catalyst to produce enantioenriched saturated aza-heterocycles. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself can be achieved through various methods, including the hydrogenation of ethyl β-methylglutarate or β-methylglutaraldehyde. orgsyn.org A common industrial preparation involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (B101429) in the presence of a hydrogenation catalyst and a basic compound, which helps to suppress the formation of by-products. google.com

Table 1: Synthetic Applications of this compound

Product Class Key Reagents and Catalysts
Lactones Molecular oxygen, hydrotalcite-supported gold nanoparticles sfdchem.com
α,ω-Dibromides Aqueous HBr sigmaaldrich.comsigmaaldrich.com
Polyesters Unsaturated cyclic anhydrides, bis(nonafluorobutanesulfonyl)imide catalyst sigmaaldrich.comsigmaaldrich.com

Cryoprotection in Protein Crystallization

In the field of X-ray macromolecular crystallography, preventing the formation of crystalline ice during the flash-cooling of protein crystals is critical for obtaining high-quality diffraction data. Cryoprotectants are substances that facilitate this process by promoting the vitrification of the solvent. nih.gov While common cryoprotectants include glycerol (B35011) and various glycols, the principles of cryoprotection involve reducing the water fraction in the solvent to suppress ice nucleation. nih.govnih.gov This is often achieved by soaking the crystal in a solution containing a high concentration of the cryoprotectant. nih.gov

Although direct research on this compound as a primary cryoprotectant is not extensively documented in the provided results, its structural similarity to other diols used for this purpose, such as 2-methyl-2,4-pentanediol (MPD) and 1,6-hexanediol, suggests its potential in this application. nih.gov The effectiveness of a cryoprotectant is determined by its ability to vitrify upon cooling and its compatibility with the crystal, ensuring the crystal's structural integrity is not compromised. nih.gov

Environmental Aspects and Sustainability Research

Environmental Fate and Degradation of 3MPD

The environmental fate of 3-Methyl-1,5-pentanediol (3MPD) is characterized by its behavior and transformation in various environmental compartments. Key processes influencing its persistence and distribution include biodegradation, photodegradation, and hydrolysis.

Biodegradability in Aquatic Environments

3MPD is considered to be readily biodegradable. oecd.orgcarlroth.comcarlroth.com Studies following OECD Guideline 301C have shown that it undergoes significant degradation in aquatic environments, with observed degradation rates of 67-95% after 28 days. oecd.org However, some studies have shown that the rate of degradation can be concentration-dependent. For instance, one study observed over 50% degradation at a concentration of 10 mg/L, but only 6% at 20 mg/L over the same 28-day period. Despite this, the substance is not classified as hazardous to the aquatic environment. carlroth.comcarlroth.com Its high water solubility and low partition coefficient (log Pow = -0.6) suggest a low potential for bioaccumulation. industrialchemicals.gov.au

Recent research has also explored the incorporation of 3MPD into copolymers, such as poly(lactic acid) (PLA) and poly(this compound sebacic acid) (PMPDSe), to enhance the marine biodegradability of the resulting materials. osaka-u.ac.jposaka-u.ac.jp These studies aim to develop more sustainable plastics that can break down in marine environments. osaka-u.ac.jposaka-u.ac.jp

Photodegradation in the Atmosphere

In the atmosphere, the primary degradation pathway for gaseous 3MPD is indirect photodegradation through reaction with hydroxyl (OH) radicals. oecd.org The estimated half-life for this process is approximately 27 hours. oecd.org This relatively short atmospheric lifetime suggests that 3MPD released into the air is not likely to persist for long periods.

Hydrolytic Stability under Varying pH Conditions

3MPD is hydrolytically stable under a range of pH conditions, specifically between pH 4 and 9. oecd.org This indicates that hydrolysis is not a significant degradation pathway for this compound in most natural aquatic environments. The absence of hydrolysable groups in its structure further supports this stability. industrialchemicals.gov.au

Predicted Environmental Concentrations (PECs) and Distribution

Predicted Environmental Concentrations (PECs) are estimations used to assess the potential risk of a substance to the environment. nih.gov For 3MPD, a generic fugacity model (Mackey level III) indicates that if released primarily into water, it is likely to remain in that compartment. oecd.org However, if the main release is to the air, it is expected to distribute to both water and soil. oecd.org

Based on data from a Japanese manufacturer, with a release of 10 kg/year into an effluent treatment plant and a 99% removal rate, the local predicted environmental concentration (PEClocal) in the receiving inland sea was calculated to be 1.7 x 10⁻⁸ mg/L, assuming a dilution factor of 1000. oecd.org Due to its ready biodegradability, significant removal is also expected during the processing of surface water for drinking water, leading to an estimated concentration in drinking water of less than 1.7 x 10⁻⁸ mg/L. oecd.org

Ecotoxicity and Aquatic Organism Studies

Ecotoxicity studies have been conducted on 3MPD to determine its potential impact on aquatic organisms. The results from tests on fish (Oryzias latipes), daphnia, and algae (Selenastrum capricornutum) indicate that 3MPD has low toxicity to these organisms. oecd.org

All acute and chronic toxicity values from these studies were found to be greater than or equal to 100 mg/L. oecd.org Based on these findings, 3MPD is not considered to be hazardous to aquatic organisms. oecd.org A Predicted No-Effect Concentration (PNEC) for aquatic organisms was calculated to be 1 mg/L, derived from the No-Observed-Effect-Concentration (NOEC) for algae (100 mg/L) and applying an assessment factor of 100. oecd.org

Interactive Data Table: Ecotoxicity of this compound

Test OrganismEndpointConcentration (mg/L)Exposure TimeReference
Oryzias latipes (Fish)LC50> 10096 hours (semi-static) fishersci.com
Aquatic InvertebratesEC50> 10021 days carlroth.com
Selenastrum capricornutum (Algae)NOEC100- oecd.org

Green Chemistry Principles in 3MPD Production and Use

The production and application of 3MPD are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One area of focus is the use of bio-based feedstocks. For instance, there is interest in producing 1,5-pentanediol (B104693), a related compound, from biomass-derived furfural, which is a more environmentally friendly approach compared to traditional petroleum-based synthesis. google.com This aligns with the green chemistry principle of using renewable resources.

Development of Sustainable Bio-based Production Routes

Significant research efforts are underway to produce this compound from renewable biomass feedstocks, moving away from traditional petrochemical routes. These initiatives aim to create cost-effective and sustainable processes for producing bio-based chemicals.

A key European initiative, the BioCatPolymers project, is focused on demonstrating a sustainable and efficient technological route for converting low-value, residual biomass into high-performance biopolymers. A primary goal of this project is the efficient and economical production of 3MPD. The targeted process involves a cascade of steps beginning with the pre-treatment of low-quality biomass, followed by biological fermentation to produce mevalonolactone (B1676541) (MVL). The MVL is then separated from the fermentation broth and undergoes selective catalytic conversion to 3MPD. The project aims to reduce the production cost of bio-based 3MPD by 70% compared to average market prices by optimizing the entire value chain.

Another approach involves the catalytic hydrogenation of α-methyl-δ-valerolactone (aMVL), which can be obtained from fermentation. Depending on the catalyst and operating conditions, aMVL can be converted to 3-methyl-δ-valerolactone (3MdVL) and further to 3MPD. This pathway is being investigated within the NEXT-STEP project, which aims to improve the sustainability of polyurethane products.

These various bio-based routes represent a significant shift towards more sustainable chemical production, utilizing renewable resources to create valuable monomers like 3MPD.

Table 1: Overview of Selected Bio-based Production Routes for 3MPD and Related Diols

Life Cycle Assessment (LCA) of 3MPD and its Derivatives

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of chemical products and ensuring that bio-based alternatives offer genuine sustainability benefits. For 3MPD and its derivatives, LCAs are essential to quantify their environmental impact from cradle to grave, including resource consumption and greenhouse gas emissions.

The BioCatPolymers project includes a specific work package on the life cycle assessment of its entire value chain. As part of this effort, a user-friendly, web-based "footprinter" tool was developed based on the results of the project's LCA, allowing for the demonstration of the environmental impacts of the bio-based production route. Such analyses are crucial for validating the sustainability of the technology and for making bio-based chemicals economically and environmentally competitive with their fossil-based counterparts.

While a specific, publicly detailed LCA for 3MPD is still emerging from ongoing research projects, studies on structurally similar bio-based diols provide valuable insights. For example, an independent, ISO-standard LCA was conducted for bio-based 1,5-pentanediol (1,5-PDO), a compound also produced from non-food renewable feedstocks like corn cobs and sugarcane bagasse. The assessment found that this bio-based 1,5-PDO can reduce greenhouse gas (GHG) emissions by up to 99% compared to the conventionally produced petroleum-derived analogue, 1,6-hexanediol (B165255). The process technology alone accounted for an 82% reduction in GHGs due to improved efficiencies.

These findings for a related bio-diol highlight the significant potential for bio-based production routes of 3MPD to offer substantial environmental advantages. Techno-economic and life cycle analyses are integral to demonstrating these benefits and guiding the development of the most sustainable and economically viable production pathways.

Table 2: Comparative Environmental Impact Data for Bio-based Diols

Table 3: List of Mentioned Chemical Compounds

Analytical Methodologies for 3mpd and Its Derivatives

Chromatographic Techniques for Purity Assessment and Identification

Chromatography is a fundamental tool for separating and identifying the components of a mixture. In the context of 3MPD, it is essential for determining the purity of the final product and identifying any by-products formed during its synthesis.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like 3MPD. sigmaaldrich.comtcichemicals.com It is frequently utilized to assess the purity of 3MPD, with commercial grades often specifying a purity of greater than 97.0% or 98.0% as determined by GC. sigmaaldrich.comtcichemicals.com

In a typical GC analysis of 3MPD, the sample is injected into a heated inlet, where it vaporizes. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a column. The separation of components is based on their differential partitioning between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile gas phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in different retention times.

For instance, in the production of 3MPD through the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (B101429), GC analysis is employed to monitor the reaction and analyze the final product. google.com A specific method might utilize a CBP-20 column with an injection temperature and detection temperature of 240°C. google.com The resulting chromatogram would show distinct peaks for 3MPD and any by-products, such as 3-methyl-1-pentanol (B47404) (MPAE) and 4-methyl-valerolactone (MVL), allowing for their quantification. google.com The Kovats retention index, a relative measure of retention time, for 3MPD on a semi-standard non-polar column is reported to be 1060. nih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for 3MPD Analysis

ParameterValue
Column CBP-20 (50 m)
Injection Temperature 240°C
Detection Temperature 240°C
Purity Specification >97.0% or ≥98.0%

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3MPD and confirming its identity. These techniques involve the interaction of electromagnetic radiation with the molecule, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3MPD exhibits characteristic absorption bands corresponding to its hydroxyl (-OH) and alkane (C-H) groups. nih.gov The broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, while the sharp peaks in the 2800-3000 cm⁻¹ region are due to C-H stretching vibrations. nist.gov IR spectra can be obtained using various techniques, including capillary cell (neat), attenuated total reflectance (ATR), and vapor phase. nih.gov

Mass Spectrometry (MS), including Electron Ionization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and various fragment ions. The mass spectrum of 3MPD provides valuable information for confirming its structure. nist.gov For instance, a GC-MS analysis using an EI-B instrument in positive ionization mode can be performed. nih.gov

Table 2: Top 5 Peaks in the GC-MS (EI) Spectrum of 3MPD

m/zRelative Intensity
5599.99
4189.61
6781.82
4374.03
7065.58

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of 3MPD. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3MPD shows distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific location in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives rise to a separate signal, and the chemical shift of each signal is characteristic of the carbon's bonding environment.

Advanced Analytical Methods for Reaction Monitoring and By-product Analysis

The synthesis of 3MPD can sometimes lead to the formation of by-products. Advanced analytical methods are crucial for monitoring the reaction progress and identifying these impurities. As mentioned earlier, gas chromatography is a key technique for this purpose. google.com By taking samples at different time intervals during the reaction and analyzing them by GC, chemists can track the consumption of reactants and the formation of products and by-products. This allows for the optimization of reaction conditions to maximize the yield of 3MPD and minimize the formation of unwanted substances like 3-methyl-1-pentanol (MPAE) and 4-methyl-valerolactone (MVL). google.com

Theoretical and Computational Chemistry Studies of 3mpd

Molecular Modeling and Simulation of 3MPD Reactions

Molecular modeling and simulations are instrumental in elucidating the complex reaction pathways and interactions of 3MPD. These computational techniques enable a detailed examination of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the thermodynamics of reactions involving diols. For instance, DFT methods like M06-2X/def2-TZVP are considered accurate for calculating thermodynamic properties such as enthalpy and free energies of molecules, including those with hydroxyl functional groups. nih.gov Such calculations are crucial for understanding the feasibility and energetics of various reaction pathways involving 3MPD, including its synthesis and subsequent conversions.

One of the key industrial production methods for 3MPD involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (B101429) (MHP). google.com DFT calculations can be employed to model the reaction mechanism of this hydrogenation process on the surface of a catalyst, such as Raney nickel. google.comorgsyn.org These calculations would help in understanding the adsorption of MHP onto the catalyst surface, the cleavage of the C-O bond in the pyran ring, and the subsequent hydrogenation steps leading to the formation of 3MPD. By mapping the potential energy surface, DFT can identify transition states and intermediates, providing a detailed picture of the reaction kinetics and helping to optimize reaction conditions for higher yield and selectivity.

The reactivity of 3MPD is largely governed by its two primary hydroxyl groups and the branched methyl group which introduces steric effects. 3MPD can participate in various reactions, such as the synthesis of enantioenriched saturated aza-heterocycles in the presence of an iridium catalyst, the formation of polyesters through polycondensation with unsaturated cyclic anhydrides, and the synthesis of α,ω-dibromides by treatment with aqueous hydrobromic acid. sigmaaldrich.comsigmaaldrich.com

Computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical properties and reactivity of 3MPD. The presence of two hydroxyl groups allows for the formation of both intramolecular and intermolecular hydrogen bonds, influencing its boiling point, viscosity, and solubility. Molecular dynamics simulations can be used to study the hydrogen bond network in liquid 3MPD and its solutions.

Conformational Analysis and Molecular Dynamics Simulations of 3MPD

The flexibility of the pentane (B18724) backbone and the presence of a methyl group give rise to multiple possible conformations for 3MPD. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule. The study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlights the importance of understanding molecular conformation, as it can significantly impact a molecule's properties and biological activity. nih.gov Although not directly on 3MPD, this research underscores the methodologies applicable to its conformational analysis.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of 3MPD. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and determine their relative populations. This information is valuable for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as in the formation of polymers. The amorphous nature of 3MPD-based polymers, which leads to low crystallinity, is a direct consequence of its branched structure and the distribution of its conformers. kuraray.eu

Prediction of Thermochemical Properties and Reaction Kinetics

Predicting the thermochemical properties of molecules like 3MPD is essential for designing and optimizing chemical processes. The National Institute of Standards and Technology (NIST) provides thermochemical data for a vast number of compounds, which can be accessed through their WebBook. nist.gov However, when experimental data is unavailable, computational methods and machine learning can be employed for their prediction. nih.gov

Machine learning models, trained on large datasets of known chemical properties, are increasingly being used to predict thermochemical data and reaction kinetics. nih.gov For 3MPD, such models could predict properties like enthalpy of formation, heat capacity, and entropy. Furthermore, these models can be applied to predict the rate constants of reactions involving 3MPD, which is a cornerstone for developing detailed kinetic models of chemical processes. nih.gov

In Silico Design of 3MPD-based Materials with Tailored Properties

The unique properties of 3MPD, such as its liquid state at room temperature, high hydrophobicity, and ability to form amorphous polymers, make it a valuable building block for designing new materials. kuraray.eu In silico design, which utilizes computational methods to design molecules and materials with specific desired properties, is a powerful approach in this context.

For example, 3MPD is used as a raw material for polyester (B1180765) and polycarbonate polyols, which are then used to produce polyurethanes with improved flexibility, weather resistance, and water resistance. kuraray.eu Computational modeling can be used to systematically explore how modifications to the 3MPD structure or the co-monomers used in polymerization affect the properties of the resulting polymer. By simulating properties such as glass transition temperature, mechanical strength, and degradation rates, researchers can screen potential candidates before undertaking expensive and time-consuming experimental synthesis.

Future Research Directions and Innovations

Development of Novel 3MPD-based Materials with Enhanced Functionality

The branched structure of 3-Methyl-1,5-pentanediol imparts unique properties to polymers, such as flexibility, hydrolytic stability, and transparency. These characteristics make it a promising monomer for the development of novel materials with enhanced functionalities.

Future research will likely focus on leveraging these inherent properties to create advanced polymers. For instance, in the realm of polyurethanes (PUs), 3MPD is already known to improve flexibility and hydrolysis resistance in artificial leather. Ongoing research aims to further optimize these properties for applications in high-performance coatings, adhesives, sealants, and elastomers. dataintelo.com The amorphous nature of 3MPD, a result of its central methyl branch, allows for the production of polyurethanes with low crystallinity, a desirable trait for applications requiring high flexibility and clarity. kuraray.eu

A significant area of innovation lies in the development of more sustainable and recyclable materials. The NEXT-STEP project, for example, is focused on using 3MPD and its derivative, 3-methyl-δ-valerolactone (3MdVL), to improve the sustainability and recyclability of polyurethane products. bbeu.orgazom.com This includes the development of recyclable non-isocyanate polyurethane (NIPU) foams for applications such as shoe mid-soles and insulation materials. bbeu.orgsubstack.com Furthermore, research is exploring the use of 3MPD to unlock new engineering plastic applications for polylactic acid (PLA) co-polymers, potentially expanding the use of this bio-based polymer into more demanding applications. bbeu.orgazom.com

The synthesis of polyesters is another promising avenue for 3MPD. Research has demonstrated the synthesis of polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation of 3MPD with unsaturated cyclic anhydrides. sigmaaldrich.com These unsaturated polyesters can be further modified, for instance, through cross-linking, to create materials with tailored mechanical properties. One study detailed the preparation of unsaturated copolyesters from maleic anhydride, itaconic anhydride, and this compound, which were then used to form double-network gels with high mechanical strength and shape recovery properties. researchgate.net

Future innovations may also explore the use of 3MPD in other polymer systems, such as the synthesis of α, ω-dibromides by reacting 3MPD with aqueous hydrobromic acid, which can then serve as precursors for other functional polymers. sigmaaldrich.com The development of materials like this compound diacrylate further expands the potential applications into areas requiring photopolymerization, such as in coatings and 3D printing resins. lgcstandards.com

Table 1: Potential Applications of Novel 3MPD-based Materials

Potential Application3MPD-based MaterialEnhanced Functionality
High-Performance CoatingsPolyurethanesImproved flexibility, weather and water resistance kuraray.eu
Recyclable FoamsNon-Isocyanate PolyurethanesSustainability, recyclability bbeu.orgazom.com
Advanced Engineering PlasticsPolylactic Acid (PLA) Co-polymersExpanded applications for bio-based plastics bbeu.orgazom.com
Shape-Memory MaterialsDouble-Network GelsHigh mechanical strength and shape recovery researchgate.net
Functional Polymersα, ω-dibromides derived from 3MPDPrecursors for specialized polymers sigmaaldrich.com
UV-Curable ResinsThis compound DiacrylatePhotopolymerization capabilities lgcstandards.com

Exploration of New Biocatalytic Pathways for Sustainable 3MPD Production

The transition towards a bio-based economy necessitates the development of sustainable and cost-effective methods for producing platform chemicals like this compound. Biocatalysis, utilizing enzymes or whole microorganisms, presents a promising alternative to conventional chemical synthesis routes.

Current research is actively exploring various biocatalytic pathways for 3MPD production. The BioCatPolymers project, for instance, aimed to develop a cost-effective and efficient cascade technological route for converting low-value residual biomass into 3MPD and isoprene. biocatpolymers.eu The project's goal was to achieve a 70% cost reduction for 3MPD compared to average market prices by optimizing cell factories and downstream processes. biocatpolymers.eu This involves a multi-step process starting from the pretreatment of biomass, followed by biological fermentation to produce mevalonolactone (B1676541) (MVL), and subsequent catalytic conversion to 3MPD. biocatpolymers.eueuropa.eu

A key focus of this research is the identification and engineering of highly efficient and selective enzymes. For example, a novel NADP+-dependent alcohol dehydrogenase (ADH) from the soil bacterium Mycobacterium sp. B-009 has been identified and characterized. tandfonline.com This enzyme, termed this compound dehydrogenase (MPD-DH), is specific for MPD and catalyzes its enantioselective oxidation to (3S)-5-hydroxy-3-methyl-pentanoic acid (S-HMPA). tandfonline.com While this particular study focused on the oxidation of 3MPD, the discovery of such specific enzymes opens the door for reverse engineering or identifying homologous enzymes that can catalyze the reduction of a suitable precursor to 3MPD.

Another approach involves the use of whole-cell biocatalysts. Research has shown that various diols, including this compound, can act as substrates in biocatalytic reductions. acs.org This indicates the potential for using engineered microorganisms to produce 3MPD from bio-based feedstocks. The NEXT-STEP project builds upon these advancements, aiming to scale up a sustainable and resource-efficient production route for bio-based 3-methyl-δ-valerolactone (3MdVL), a direct precursor to 3MPD, from second-generation feedstocks like hardwood sugars. bbeu.orgazom.com

Future research in this area will likely concentrate on:

Metabolic Engineering: Genetically modifying microorganisms to optimize the metabolic pathways leading to 3MPD production, thereby increasing yields and productivity.

Enzyme Discovery and Engineering: Identifying novel enzymes with high activity and selectivity for the synthesis of 3MPD and its precursors, and enhancing their stability and performance under industrial process conditions.

Process Optimization: Developing efficient and scalable fermentation and downstream processing technologies to isolate and purify bio-based 3MPD at a competitive cost.

Feedstock Flexibility: Expanding the range of viable bio-based feedstocks, including lignocellulosic biomass and waste streams, to improve the sustainability and economics of 3MPD production.

Table 2: Research Projects in Biocatalytic 3MPD Production

ProjectKey ObjectiveApproach
BioCatPolymersCost-effective production of 3MPD from residual biomass. biocatpolymers.euCascade conversion involving fermentation to MVL and subsequent catalytic conversion. biocatpolymers.eu
NEXT-STEPScale-up of a sustainable production route for 3MdVL (a 3MPD precursor). bbeu.orgazom.comUtilization of second-generation feedstocks like hardwood sugars. bbeu.orgazom.com

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and accelerating the design of new materials with tailored functionalities. frontiersin.orgresearchgate.net While specific computational studies on this compound are not extensively documented in the public domain, the principles of computational modeling offer significant potential for advancing the development of 3MPD-based materials.

Computational methods can be applied at various length scales to understand and predict the behavior of 3MPD-based polymers. frontiersin.org At the molecular level, quantum mechanical calculations can be used to determine the fundamental properties of the 3MPD monomer, such as its geometry, charge distribution, and reactivity. Molecular dynamics (MD) simulations can then be employed to model the structure and dynamics of polymer chains containing 3MPD units. These simulations can provide insights into:

Polymer Morphology: Predicting how the branched structure of 3MPD influences the packing of polymer chains and the resulting morphology (e.g., amorphous or semi-crystalline).

Mechanical Properties: Simulating the response of 3MPD-based polymers to mechanical stress to predict properties like modulus, tensile strength, and elasticity.

Thermal Properties: Calculating properties such as the glass transition temperature (Tg) and thermal stability, which are crucial for determining the processing conditions and application range of the material.

Interactions with Other Molecules: Modeling the interaction of 3MPD-based polymers with solvents, plasticizers, and other additives to predict compatibility and performance.

At a larger scale, finite element analysis (FEA) and other continuum mechanics models can be used to predict the performance of macroscopic components made from 3MPD-based materials. researchgate.net This is particularly relevant for applications in areas like automotive parts, construction materials, and consumer goods. dataintelo.com

The integration of computational modeling into the research and development workflow for 3MPD-based materials can offer several advantages:

Reduced Experimental Costs: By screening potential material compositions and predicting their properties computationally, the number of time-consuming and expensive experiments can be significantly reduced.

Accelerated Material Discovery: Computational modeling allows for the rapid exploration of a vast design space, facilitating the discovery of novel materials with desired properties.

Enhanced Understanding of Structure-Property Relationships: These models provide a detailed understanding of how the chemical structure of 3MPD and its incorporation into a polymer matrix influence the final material properties.

Future research in this area will likely involve the development of accurate force fields for 3MPD and its derivatives to enable more reliable molecular simulations. Furthermore, multiscale modeling approaches that link molecular-level simulations with macroscopic property predictions will be crucial for the rational design of new 3MPD-based materials with enhanced functionality. frontiersin.org

Environmental Remediation and Circular Economy Approaches for 3MPD and its Derivatives

The growing emphasis on sustainability is driving the development of materials and processes that are environmentally benign and contribute to a circular economy. ellenmacarthurfoundation.orgiccwbo.org this compound and its derivatives are well-positioned to play a role in this transition due to their potential for bio-based production and their favorable environmental profile.

One of the key environmental advantages of 3MPD is its biodegradability. Studies have shown that this compound is readily biodegradable, with OECD 301C tests indicating 67-95% degradation after 28 days. oecd.org This property is crucial for minimizing the environmental impact of 3MPD in case of accidental release and for the end-of-life management of products containing this diol. In the atmosphere, 3MPD is expected to undergo indirect photodegradation with a relatively short half-life of 27 hours. oecd.org

The concept of a circular economy, which aims to eliminate waste and keep materials in use for as long as possible, is highly relevant to the future of 3MPD-based materials. ellenmacarthurfoundation.orgimd.orgmdpi.com Research efforts are underway to design and develop 3MPD-based polymers that are not only derived from renewable resources but are also recyclable.

The NEXT-STEP project is a prime example of this approach. It aims to develop a new chemical platform based on 3-methyl-δ-valerolactone (3MdVL), a derivative of 3MPD, to improve the sustainability and recyclability of polyurethane (PU) products. bbeu.orgazom.com By creating recyclable PU foams and other materials, this project contributes to closing the loop for these widely used polymers. bbeu.org

Future research in this area will likely focus on several key aspects:

Design for Recyclability: Developing new 3MPD-based polymers that are designed from the outset for easy recycling, either through mechanical or chemical recycling processes.

Chemical Recycling Technologies: Exploring and optimizing chemical recycling methods to break down 3MPD-based polymers back into their constituent monomers, which can then be used to produce new virgin-quality polymers.

Biodegradation in Various Environments: Conducting more detailed studies on the biodegradation of 3MPD and its derivatives in different environmental compartments, such as soil and marine environments, to fully understand their environmental fate.

Life Cycle Assessment (LCA): Performing comprehensive LCAs for bio-based and recycled 3MPD and its derivatives to quantify their environmental benefits compared to their fossil-based counterparts.

By focusing on these research directions, it will be possible to fully realize the potential of 3MPD as a sustainable chemical building block that contributes to a more circular and environmentally friendly economy.

Integration of 3MPD into Multifunctional Systems and Smart Materials

The unique chemical structure and properties of this compound make it a promising candidate for integration into multifunctional systems and smart materials. These advanced materials are designed to perform multiple functions or to respond to external stimuli in a controlled and predictable manner.

One area where 3MPD shows significant potential is in the development of advanced gels and elastomers. Research has demonstrated the synthesis of polyester-based double-network (DN) gels using 3MPD as a monomer. researchgate.net These DN gels, which consist of two interpenetrating polymer networks, can exhibit significantly enhanced mechanical properties, such as high strength and shape recovery, compared to conventional single-network gels. researchgate.net By carefully designing the polymer networks and their interactions, it is possible to create 3MPD-based gels that respond to stimuli such as temperature, pH, or light, making them suitable for applications in soft robotics, drug delivery, and tissue engineering.

The use of 3MPD in polyurethanes also opens up possibilities for creating smart materials. For example, by incorporating specific functional groups into the polyurethane backbone alongside 3MPD, it is possible to create materials with shape-memory properties. These materials can be deformed and then recover their original shape upon exposure to a specific stimulus, such as heat.

Furthermore, the development of derivatives like this compound diacrylate allows for the creation of highly cross-linked networks through photopolymerization. lgcstandards.com This technology is at the heart of many smart material applications, including the fabrication of microfluidic devices, sensors, and actuators using techniques like 3D printing.

Future research in this domain will likely focus on:

Synthesis of Novel 3MPD-based Monomers: Creating new functional monomers derived from 3MPD that can be readily incorporated into smart material systems.

Development of Stimuli-Responsive Polymers: Designing and synthesizing 3MPD-based polymers that exhibit a strong and reversible response to a variety of external stimuli.

Fabrication of Multifunctional Devices: Integrating 3MPD-based smart materials into functional devices, such as sensors that change color or conductivity in the presence of a specific analyte, or actuators that move in response to an electrical signal.

Biomedical Applications: Exploring the use of biocompatible and biodegradable 3MPD-based smart materials for applications in areas like controlled drug release and tissue engineering scaffolds.

The integration of 3MPD into these advanced material systems will require a multidisciplinary approach, combining expertise in polymer chemistry, materials science, and engineering. The continued exploration of the unique properties of 3MPD is expected to lead to the development of a new generation of high-performance, multifunctional, and smart materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1,5-pentanediol in laboratory settings?

  • Methodological Answer : The compound is commonly synthesized via reduction of diethyl 3-methyl glutarate using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding this compound with ~80% efficiency . Alternative approaches include monoprotection of the diol followed by pyridinium chlorochromate oxidation and subsequent Wittig-like reactions to generate intermediates for pheromone synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) is the primary method for assessing purity (>97% GC grade, as per commercial standards) . Structural confirmation requires complementary techniques: infrared (IR) spectroscopy for hydroxyl group identification, mass spectrometry (electron ionization) for molecular ion peaks (e.g., m/z 118.17), and nuclear magnetic resonance (NMR) for stereochemical analysis .

Q. What are the primary applications of this compound in polymer chemistry?

  • Methodological Answer : The diol serves as a monomer in polyurethane (PU) synthesis, particularly in electrospun nanofiber filters. For example, PU solutions incorporating this compound exhibit optimal viscosity (1.45 Pa·s) and conductivity (157 μS/cm) for electrospinning when adjusted with citric acid and borax . It is also copolymerized with 1,3-benzenedicarboxylic acid to create polymers regulated under EPA significant new use rules (SNURs) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes when using this compound in pheromone synthesis?

  • Methodological Answer : In yellow scale pheromone synthesis, the diol is monoprotected and oxidized to an aldehyde, which reacts with phosphonate anions to yield a 4:1 Z/E alkene mixture. Stereoselectivity can be improved using chiral catalysts or controlled reaction temperatures to minimize isomerization . Researchers should characterize products via chiral GC or circular dichroism (CD) spectroscopy to validate stereochemical purity.

Q. What strategies mitigate batch-to-batch variability in this compound when synthesizing polyurethane foams?

  • Methodological Answer : Variability arises from impurities in commercial batches (sole supplier: Kuraray) . To ensure reproducibility:

  • Purify raw diol via fractional distillation (boiling point: 150°C at 3.3 kPa) .
  • Standardize prepolymer synthesis (e.g., 9:1:8 molar ratio of 4,4’-methylenebis(phenylisocyanate), poly(this compound)-alt-adipic/isophthalic acid, and 1,4-butanediol) .
  • Validate batch consistency using differential scanning calorimetry (DSC) to monitor thermal transitions.

Q. How can conflicting thermodynamic data for this compound be resolved in computational modeling?

  • Methodological Answer : Discrepancies in properties like density or refractive index may stem from isomerization or hydration. Researchers should:

  • Cross-reference experimental data from NIST Chemistry WebBook and replicate measurements under controlled humidity.
  • Use quantum mechanical calculations (e.g., DFT) to model conformational preferences and compare with experimental IR/Raman spectra.
  • Publish raw data with detailed experimental conditions (e.g., solvent, temperature) to enable meta-analyses .

Q. What role does this compound play in biomedical material design?

  • Methodological Answer : The diol is integral to shape-memory polymer foams with MRI/X-ray visibility. Key steps include:

  • Copolymerizing with poly(ε-caprolactone) to enhance elasticity.
  • Incorporating contrast agents (e.g., gadolinium) during synthesis for imaging compatibility .
  • Validate mechanical properties via dynamic mechanical analysis (DMA) and biocompatibility via in vitro cytotoxicity assays.

Safety and Experimental Design

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as an eye irritant (Category 2). Required measures include:

  • Use of N95 masks, nitrile gloves, and chemical goggles during synthesis .
  • Storage in airtight containers away from oxidizers and heat sources (flash point: >150°C) .
  • Neutralization of spills with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.